molecular formula C10H8ClNO B1321306 (1-Chloroisoquinolin-5-yl)methanol CAS No. 223671-63-4

(1-Chloroisoquinolin-5-yl)methanol

Cat. No. B1321306
CAS RN: 223671-63-4
M. Wt: 193.63 g/mol
InChI Key: OOKDUVACNODXCS-UHFFFAOYSA-N
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Description

(1-Chloroisoquinolin-5-yl)methanol, also known as CIQM, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid with a molecular weight of 191.6 g/mol, and is soluble in organic solvents such as ethanol, acetone, and ethyl ether. The compound has been used in a variety of studies, ranging from the synthesis of pharmaceuticals to the development of new materials.

Scientific Research Applications

  • Synthesis and Photophysical Properties :

    • A study discussed the synthesis and photophysical properties of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, which were investigated in detail for their fluorescence spectra and quantum yield in methanol (Singh, Sindhu, & Khurana, 2015).
  • Impact on Lipid Dynamics :

    • Research highlighted the effect of methanol on lipid dynamics, demonstrating that methanol significantly influences the structure-function relationship of bilayers, which is crucial in studies of biomembranes and proteolipids (Nguyen et al., 2019).
  • Antimicrobial Activity :

    • A study on novel quinoline derivatives showed potent antimicrobial activity against various bacterial and fungal strains. The presence of electron-withdrawing groups was found to enhance the antimicrobial activity significantly (Desai, Patel, & Dave, 2016).
  • Metal Ion-Selective Lariat Ethers :

    • Research on 5-chloro-8-hydroxyquinoline-substituted azacrown ethers revealed their high selectivity for certain metal ions, such as Mg(2+), Ca(2+), Cu(2+), and Ni(2+). These compounds have applications in analytical chemistry and metal ion sensing (Bordunov et al., 1996).
  • Cytotoxic Activity in Cancer Research :

    • A study synthesized novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and evaluated their cytotoxic activity against human cancer cell lines, with some compounds showing potent cytotoxicity (Rao et al., 2014).
  • Electrochemical Utilization in Synthesis :

    • Another study demonstrated an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source. This method provides an efficient approach to synthesizing N-heterocycles (Liu, Xu, & Wei, 2021).
  • Fluorescent Labeling in Biomedical Analysis :

    • A novel fluorophore, 6-methoxy-4-quinolone, was developed for biomedical analysis, showing strong fluorescence in a wide pH range, and high stability against light and heat. It was applied as a fluorescent labeling reagent for carboxylic acids (Hirano et al., 2004).

Safety and Hazards

“(1-Chloroisoquinolin-5-yl)methanol” is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, and H331 . These hazard statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(1-chloroisoquinolin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKDUVACNODXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-chloro-5-isoquinolinecarboxaldehyde (308 mg, 1.6 mmol) and sodium borohydride (NaBH4) (68 mg, 1.8 mmol) in MeOH (6 mL) was stirred at room temperature for 2 h. The reaction was quenched with water (2 mL) and concentrated in vacuo. The residue was suspended in CH2Cl2, washed with water, with brine and then dried over MgSO4 and evaporated. The residue was purified by column chromatography upon silica gel using hexanes-EtOAc (80:20 to 50:50) as eluant to give 1-chloro-5-(hydroxymethyl)isoquinoline (240 mg, 1.23 mmol) as a white solid.
Quantity
308 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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